(4-Methylpyridin-3-yl)methanesulfonyl chloride

Catalog No.
S13763457
CAS No.
M.F
C7H8ClNO2S
M. Wt
205.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylpyridin-3-yl)methanesulfonyl chloride

Product Name

(4-Methylpyridin-3-yl)methanesulfonyl chloride

IUPAC Name

(4-methylpyridin-3-yl)methanesulfonyl chloride

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-3-9-4-7(6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

IGZHEHSQPIJCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CS(=O)(=O)Cl

(4-Methylpyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2SC_7H_8ClNO_2S and a molecular weight of approximately 205.66 g/mol. The compound features a pyridine ring substituted with a methyl group at the 4-position and a methanesulfonyl chloride group at the 3-position. It is characterized by its high reactivity due to the electrophilic nature of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

  • Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, or thiols, leading to the formation of:
    • Sulfonamides: Resulting from reactions with amines.
    • Sulfonate Esters: Formed through reactions with alcohols.
    • Sulfonothioates: Produced when reacting with thiols.
  • Oxidation and Reduction Reactions: Although less common than substitution reactions, this compound can participate in oxidation and reduction processes under specific conditions.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, thiols.
  • Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
  • Catalysts: Bases such as triethylamine or pyridine are typically used to facilitate reactions.

The synthesis of (4-Methylpyridin-3-yl)methanesulfonyl chloride typically involves:

  • Reaction of 4-methylpyridine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Anhydrous conditions are maintained to prevent hydrolysis of the sulfonyl chloride group.
  • The product is purified through techniques such as distillation or recrystallization for laboratory-scale synthesis. Industrial methods mirror these approaches but are optimized for larger quantities and improved efficiency .

(4-Methylpyridin-3-yl)methanesulfonyl chloride has several applications in scientific research:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing various sulfonamide and sulfonate ester derivatives.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in antibiotic development.
  • Chemical Intermediates: Used in the preparation of other complex organic molecules in both academic and industrial settings .

Interaction studies involving (4-Methylpyridin-3-yl)methanesulfonyl chloride focus on its reactivity with nucleophiles, which can lead to significant insights into its potential applications in drug design and organic chemistry. Research indicates that its derivatives may interact effectively with biological targets, although comprehensive interaction studies are still needed to elucidate specific pathways and mechanisms involved in biological systems .

Several compounds share structural similarities with (4-Methylpyridin-3-yl)methanesulfonyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
(4-Methylpyridin-3-yl)methanesulfonamideSulfonamideContains a sulfonamide group instead of sulfonyl chloride; potential antibacterial activity.
(4-Methylpyridin-3-yl)methanesulfonateSulfonate EsterForms esters upon reaction with alcohols; less reactive than sulfonyl chlorides.
Methanesulfonic acidAcidic CompoundA simpler structure that lacks the pyridine ring; used for similar applications in organic synthesis .

Uniqueness

(4-Methylpyridin-3-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. This characteristic makes it particularly valuable as a reagent in organic synthesis compared to its structurally similar counterparts, which may have more limited reactivity profiles .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

204.9964274 g/mol

Monoisotopic Mass

204.9964274 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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